4-Nitro vs. 3-Nitro Regioisomer: Differential Chemical Reactivity and Spectroscopic Behavior
The positional isomerism of the nitro group on the pyrazole ring directly impacts the compound's chemical and physical properties. 4-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 28469-23-0) and its regioisomer 3-Nitro-1-(2-phenylethyl)-1H-pyrazole (CAS 876343-26-9) have identical molecular formulas (C11H11N3O2) and molecular weights (217.22 g/mol), yet they are distinct chemical entities with different CAS numbers and InChI Keys [1]. Research on analogous methyl-substituted nitropyrazoles demonstrates that the 3-nitro derivative possesses crystallographic m-symmetry, whereas the 4-nitro compound lacks this symmetry, confirming that the nitro group position affects both solid-state packing and electronic environment [2].
| Evidence Dimension | Regioisomeric Identity and Crystallographic Symmetry |
|---|---|
| Target Compound Data | 4-Nitro-1-(2-phenylethyl)-1H-pyrazole; CAS 28469-23-0; InChI Key: PQVATOIJLDLEIE-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole; CAS 876343-26-9; distinct InChI Key |
| Quantified Difference | For the methyl-substituted analogs: 1-methyl-4-nitropyrazole has no crystallographic symmetry; 1-methyl-3-nitropyrazole has m-symmetry. |
| Conditions | Comparison based on class-level data from 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole structural studies |
Why This Matters
The regioisomeric identity defines the compound's reactivity and potential bioactivity; procurement of the specific isomer is mandatory for SAR studies and reproducible experimental outcomes.
- [1] PubChem Compound Summary for CID 58710082, 4-Nitro-1-(2-phenylethyl)-1H-pyrazole. National Center for Biotechnology Information. View Source
- [2] Luijten W, van Thuijl J. Mass spectrometry of nitroazoles 1–The mass spectra of methyl substituted nitropyrazoles. J. Mass Spectrom. 1979;14:577-584. View Source
